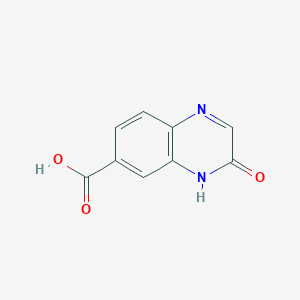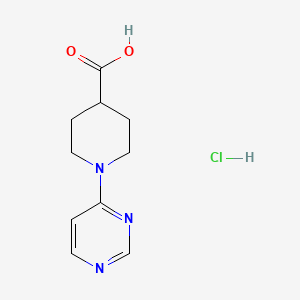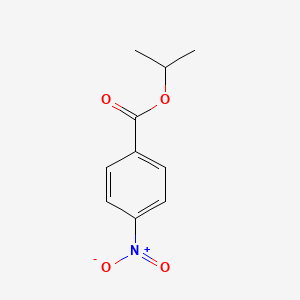
Divinyl terephthalate
Overview
Description
Divinyl terephthalate is an organic compound with the molecular formula C12H10O4. It is also known as 1,4-benzenedicarboxylic acid, 1,4-diethenyl ester. This compound is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with vinyl groups. This compound is used in various polymerization reactions and has applications in the production of high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Divinyl terephthalate can be synthesized through the esterification of terephthalic acid with vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 110-120°C under reduced pressure to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, this compound is produced by the transesterification of dimethyl terephthalate with vinyl acetate. This method involves heating the reactants in the presence of a catalyst, such as titanium tetraisopropoxide, to achieve the desired ester exchange. The reaction is carried out at elevated temperatures, typically around 150-200°C, to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions
Divinyl terephthalate undergoes various chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form crosslinked polymers.
Transesterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed to terephthalic acid and vinyl alcohol.
Common Reagents and Conditions
Polymerization: Initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) at temperatures around 60-80°C.
Transesterification: Catalyzed by titanium tetraisopropoxide at temperatures around 150-200°C.
Hydrolysis: Conducted in the presence of strong acids or bases at elevated temperatures.
Major Products Formed
Polymerization: Crosslinked polymers with high thermal stability.
Transesterification: Various esters depending on the alcohol used.
Hydrolysis: Terephthalic acid and vinyl alcohol.
Scientific Research Applications
Divinyl terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the fabrication of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of divinyl terephthalate primarily involves its ability to undergo polymerization and crosslinking reactions. The vinyl groups in the compound participate in free-radical polymerization, leading to the formation of crosslinked networks. These networks enhance the mechanical and thermal properties of the resulting materials . The molecular targets include the vinyl groups, which react with free radicals to form polymer chains.
Comparison with Similar Compounds
Similar Compounds
Divinylbenzene: Another divinyl compound used in polymerization reactions.
Diallyl phthalate: A similar ester used in the production of thermosetting polymers.
Dimethacrylates: Compounds with similar polymerization properties used in dental materials and coatings.
Uniqueness
Divinyl terephthalate is unique due to its terephthalic acid backbone, which imparts rigidity and thermal stability to the polymers formed from it. This makes it particularly valuable in applications requiring high-performance materials with excellent mechanical properties .
Properties
IUPAC Name |
bis(ethenyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXBXGHGYCSRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C1=CC=C(C=C1)C(=O)OC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572141 | |
| Record name | Diethenyl benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13846-19-0 | |
| Record name | Diethenyl benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B3047303.png)
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-nitro-](/img/structure/B3047304.png)
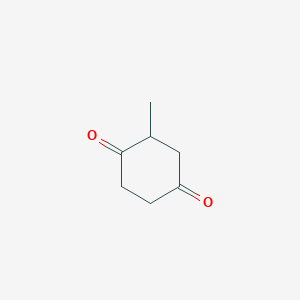
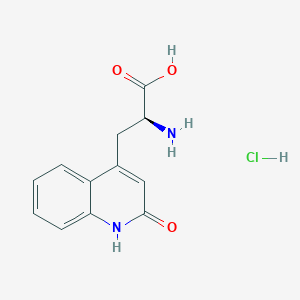
![3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B3047308.png)
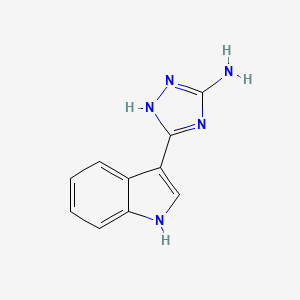

![6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3047315.png)


